
ZnAF1;ZnAF 1
Descripción general
Descripción
ZnAF-1 is a zinc sensor compound that utilizes a fluorescein-based structure incorporating the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit. Its primary function lies in the detection of zinc ions. Through its binding capability, ZnAF-1 achieves a 1:1 stoichiometry with zinc ions . This compound is widely used in various scientific research applications due to its high sensitivity and specificity for zinc ions.
Aplicaciones Científicas De Investigación
ZnAF-1 has a wide range of scientific research applications, including:
Chemistry: ZnAF-1 is used as a fluorescent probe for the detection of zinc ions in various chemical reactions and processes.
Biology: ZnAF-1 is employed in biological studies to monitor the concentration and distribution of zinc ions in living cells.
Medicine: ZnAF-1 is used in medical research to investigate the involvement of zinc ions in various physiological and pathological processes, such as enzyme activity, gene expression, and disease progression.
Industry: ZnAF-1 is utilized in industrial applications for the detection and quantification of zinc ions in various products and processes.
Mecanismo De Acción
Target of Action
ZnAF-1 is a fluorescein-based zinc sensor . Its primary target is the Zn2+ ion . Zinc ions play a crucial role in various biological processes, including enzymatic function, protein structure, and cellular signaling .
Mode of Action
ZnAF-1 contains the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This unit allows ZnAF-1 to bind Zn(II) with a 1:1 stoichiometry . This binding results in fluorescence, which can be detected and used to quantify the presence of Zn2+ ions .
Pharmacokinetics
It’s known that znaf-1 is soluble in dmso , which could impact its bioavailability.
Result of Action
The primary result of ZnAF-1’s action is the detection of Zn2+ ions. When ZnAF-1 binds to Zn2+ ions, it fluoresces . This fluorescence can be measured, providing a quantitative method for detecting the presence of Zn2+ ions .
Action Environment
It’s worth noting that znaf-1 should be stored at -20°c, away from moisture and light . These conditions likely help maintain the compound’s stability and efficacy.
Análisis Bioquímico
Biochemical Properties
ZnAF-1 plays a crucial role in biochemical reactions by binding to zinc ions with a 1:1 stoichiometry . This interaction is highly specific, allowing ZnAF-1 to effectively detect and quantify zinc ions in complex biological environments. ZnAF-1 interacts with various biomolecules, including enzymes and proteins that require zinc as a cofactor. For instance, ZnAF-1 can bind to zinc-dependent enzymes, thereby facilitating the study of their activity and regulation .
Cellular Effects
ZnAF-1 influences various cellular processes by detecting and binding to zinc ions. Zinc is essential for numerous cellular functions, including gene expression, cellular metabolism, and cell signaling pathways . By binding to zinc ions, ZnAF-1 can help visualize and quantify zinc distribution within cells, providing insights into zinc’s role in cellular processes. ZnAF-1 has been shown to affect the fluorescence of cells, which can be used to monitor changes in zinc levels in real-time .
Molecular Mechanism
At the molecular level, ZnAF-1 exerts its effects by binding to zinc ions through its N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This binding interaction is highly specific and forms a stable complex with zinc ions. The fluorescence properties of ZnAF-1 change upon binding to zinc, allowing for the detection and quantification of zinc ions in biological samples . ZnAF-1 does not significantly interact with other metal ions, ensuring its selectivity for zinc .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ZnAF-1 can change over time due to factors such as stability and degradation. ZnAF-1 is stable when stored at -20°C, away from moisture and light, for up to one month . Repeated freeze-thaw cycles can affect its stability and efficacy. Long-term studies have shown that ZnAF-1 can provide consistent results in detecting zinc ions over extended periods, although its fluorescence may diminish with prolonged exposure to light and air .
Dosage Effects in Animal Models
The effects of ZnAF-1 vary with different dosages in animal models. At optimal dosages, ZnAF-1 effectively detects and quantifies zinc ions without causing significant toxicity . At high doses, ZnAF-1 may exhibit adverse effects, including fluorescence quenching and potential toxicity to cells . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
ZnAF-1 is involved in metabolic pathways that require zinc as a cofactor. Zinc is essential for the function of many enzymes involved in DNA replication, repair, and gene expression . ZnAF-1 interacts with these enzymes by binding to zinc ions, thereby facilitating the study of zinc-dependent metabolic processes. The presence of ZnAF-1 can also affect metabolic flux and metabolite levels by altering zinc availability .
Transport and Distribution
Within cells and tissues, ZnAF-1 is transported and distributed based on its interaction with zinc ions. ZnAF-1 can bind to zinc transporters and binding proteins, influencing its localization and accumulation . The distribution of ZnAF-1 within cells can provide insights into zinc homeostasis and its role in cellular functions .
Subcellular Localization
ZnAF-1 is localized to specific subcellular compartments based on its interaction with zinc ions. It can be directed to organelles such as the endoplasmic reticulum, mitochondria, and nucleus, where zinc plays a critical role . The subcellular localization of ZnAF-1 can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ZnAF-1 is synthesized through a multi-step process that involves the incorporation of the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit into a fluorescein-based structure. The synthetic route typically involves the following steps:
Preparation of the chelating unit: The N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit is synthesized through a series of reactions involving pyridine and ethylenediamine derivatives.
Incorporation into fluorescein: The chelating unit is then incorporated into a fluorescein-based structure through a condensation reaction, resulting in the formation of ZnAF-1.
Industrial Production Methods
Industrial production of ZnAF-1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction parameters to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ZnAF-1 undergoes several types of chemical reactions, including:
Complexation: ZnAF-1 forms a complex with zinc ions through a 1:1 stoichiometry, resulting in a highly fluorescent product.
Fluorescence Quenching: The fluorescence of ZnAF-1 can be quenched by various low molecular weight ligands, such as acetate, phosphate, citrate, glycine, glutamic acid, histidine, adenosine triphosphate, and glutathione.
Common Reagents and Conditions
The common reagents used in the reactions involving ZnAF-1 include zinc ions and various low molecular weight ligands. The reactions typically occur under neutral or slightly acidic conditions, with the presence of a buffer solution to maintain the pH.
Major Products
The major product formed from the reaction of ZnAF-1 with zinc ions is a highly fluorescent complex. The fluorescence intensity of this complex is significantly higher than that of the free ZnAF-1, making it an effective sensor for zinc ions.
Comparación Con Compuestos Similares
ZnAF-1 is part of a family of fluorescein-based zinc sensors that include ZnAF-2F and ZnAF-2F DA. These compounds share similar structures and mechanisms of action but differ in their sensitivity and specificity for zinc ions . ZnAF-1 is unique in its high sensitivity and rapid response to zinc ions, making it a preferred choice for many scientific research applications. Other similar compounds include:
ZnAF-2F: A zinc sensor with similar structure and function but different fluorescence properties.
ZnAF-1 stands out due to its high sensitivity, rapid response, and versatility in various scientific research applications.
Propiedades
IUPAC Name |
5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLVCGHDLKAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437725 | |
| Record name | ZnAF-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321859-09-0 | |
| Record name | ZnAF-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




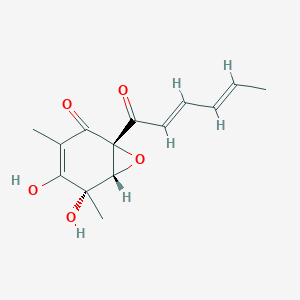
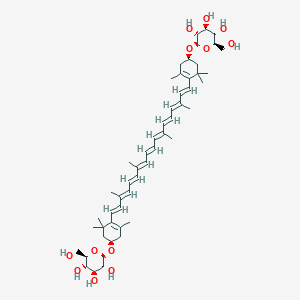
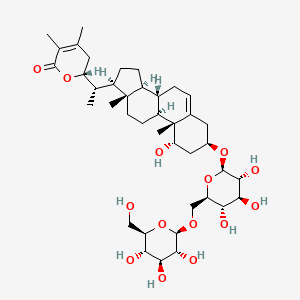

![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)
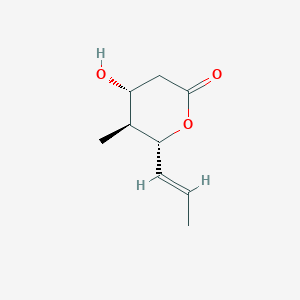


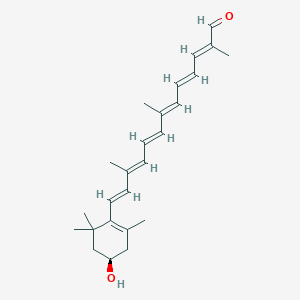
![(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid](/img/structure/B1243519.png)


